N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide
Description
Properties
CAS No. |
303107-60-0 |
|---|---|
Molecular Formula |
C27H30N4O |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C27H30N4O/c1-22(24-12-14-26(15-13-24)25-10-6-3-7-11-25)28-29-27(32)21-31-18-16-30(17-19-31)20-23-8-4-2-5-9-23/h2-15H,16-21H2,1H3,(H,29,32)/b28-22+ |
InChI Key |
BAEKDXLKCSGVRM-XAYXJRQQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2)/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-([1,1’-Biphenyl]-4-yl)ethylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an electrophilic intermediate.
Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting an acyl hydrazine with an aldehyde or ketone, leading to the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity is governed by its functional groups:
Hydrazone Functional Group
-
Hydrolysis : Under acidic/basic conditions, the hydrazone linkage can hydrolyze to regenerate the parent hydrazide and carbonyl compound.
-
Tautomerism : The ethylidene group may undergo keto-enol tautomerism, influencing stability and reactivity.
Piperazine Ring
-
Nucleophilic Substitution : The piperazine nitrogen can act as a nucleophile, reacting with electrophiles (e.g., alkyl halides).
-
Electrophilic Attack : Substituents on the piperazine (e.g., benzyl) may stabilize the ring, affecting reactivity.
Biphenyl Moiety
-
π-π Interactions : The biphenyl group participates in non-covalent interactions, potentially influencing binding to biological targets.
-
Lipophilicity : Enhances solubility in organic solvents, affecting reaction kinetics.
Characterization Techniques
The compound’s structure and purity are validated using:
Potential Reaction Pathways
The compound’s functional groups enable diverse reactivity:
| Reaction Type | Conditions | Product |
|---|---|---|
| Hydrazone Hydrolysis | Acidic/Basic pH, Heat | Parent hydrazide + carbonyl compound. |
| Nucleophilic Substitution | Electrophile (e.g., alkyl halide), Base | Alkylated piperazine derivative. |
| Oxidation | Oxidizing agents (e.g., H₂O₂) | Formation of oxidized piperazine derivatives. |
| Tautomerism | Thermal/Protonation | Enol/keto forms of the hydrazone. |
Research Findings
-
Structural Stability : The biphenyl group enhances lipophilicity, potentially stabilizing the compound in organic solvents.
-
Biological Interactions : The piperazine moiety may interact with biological targets (e.g., neurotransmitter receptors), but specific mechanisms require further study.
-
Synthetic Challenges : Multi-step synthesis demands precise control of reaction conditions to minimize byproducts.
Scientific Research Applications
Key Features
- Biphenyl Moiety : Known for its role in enhancing the lipophilicity and biological activity of compounds.
- Hydrazone Linkage : Provides stability and can facilitate interactions with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide exhibit significant antitumor properties. Research has demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Antitumor Efficacy
A study published in ResearchGate explored the synthesis of related hydrazone derivatives and their antitumor activities against several cancer cell lines. The results showed promising cytotoxic effects, suggesting that the biphenyl structure enhances the biological activity of these compounds .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Study: Antimicrobial Testing
In another study focusing on similar compounds, researchers tested various derivatives for their ability to inhibit bacterial growth. The findings suggested that modifications to the hydrazone structure could lead to enhanced antimicrobial activity .
Neuropharmacological Effects
There is emerging evidence that this compound may have neuropharmacological applications, particularly in treating neurological disorders.
Case Study: Neuropharmacological Screening
A publication reported on the neuroprotective effects of related hydrazone compounds in models of neurodegeneration. These studies indicated potential benefits in reducing neuronal apoptosis and improving cognitive function .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Antitumor Activity | Antimicrobial Activity | Neuropharmacological Effects |
|---|---|---|---|---|
| This compound | Structure | High | Moderate | Potential |
| N'-(2-cyanoacetohydrazide) | Structure | Moderate | High | Limited |
| N'-(benzylpiperidin-piperazin-1-yl)acylhydrazone | Structure | Low | High | Confirmed |
Mechanism of Action
The mechanism of action of N’-(1-([1,1’-Biphenyl]-4-yl)ethylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituent variations in the hydrazone core, biphenyl group, and piperazine/piperidine modifications. Below is a detailed comparison:
Core Hydrazone Derivatives
Key Observations :
- Triazole-sulfanyl analogs (e.g., ) exhibit enhanced anticancer activity due to sulfur-mediated DNA binding.
- Chlorobiphenyl derivatives (e.g., ) show specificity for VEGFR2 inhibition, critical in anti-angiogenic therapy.
- Sulfonyl-piperazine substituents (e.g., ) improve pharmacokinetic profiles, enhancing blood-brain barrier penetration.
Biphenyl Ethylidene Variants
- N'-(1-(4-Hydroxyphenyl)ethylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide (): Introduces a hydroxyl group, increasing solubility but reducing metabolic stability compared to the target compound .
- N′-[(E)-1-(4-Bromophenyl)ethylidene]acetohydrazide (): Demonstrates virustatic effects against hepatitis A (IC₅₀ = 10.7 μg/mL), suggesting biphenyl groups enhance antiviral activity .
Piperazine/Piperidine Modifications
- 4-Benzylpiperazine vs.
- 2-(4-Benzylpiperazin-1-yl) vs. 2-(Naphthalen-1-yl) (): Naphthyl groups improve fluorescence properties, useful in bioimaging, but reduce enzyme inhibition efficacy .
Biological Activity
N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide is a hydrazone derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its biphenyl and piperazine moieties, which are known to contribute to various biological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a biphenyl group, an ethylene linkage, and a piperazine ring, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. In a study evaluating various hydrazones, including those similar to this compound, it was found that these compounds displayed notable activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anticancer Activity
Several studies have reported the anticancer potential of hydrazone derivatives. For instance, derivatives containing piperazine rings have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. The specific hydrazone has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation .
Cholinesterase Inhibition
Another area of interest is the inhibition of cholinesterases. Compounds similar to this compound have been studied as potential dual inhibitors for cholinesterases and amyloid-beta aggregation. This dual action is particularly relevant for therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's .
Case Studies
A case study involving a series of hydrazone derivatives revealed that modifications in the structure significantly influenced their biological activities. In particular, the introduction of electron-donating or withdrawing groups on the biphenyl moiety altered the potency against bacterial strains and cancer cells. The findings suggested a structure-activity relationship (SAR) that could guide future synthesis and optimization efforts.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
